Octyl 2-(4-chloro-2-methylphenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

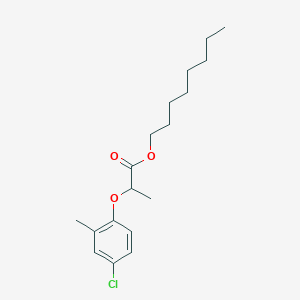

Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound with the molecular formula C18H27ClO3. It is a colorless to pale yellow liquid with a characteristic strawberry-like odor. This compound is primarily used as an insecticide in agricultural settings to control various pests such as mites, leafhoppers, and beetles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of octanol with 2-(4-chloro-2-methylphenoxy)propanoic acid. The process can be summarized in the following steps :

Sulfonation: L-ethyl lactate is sulfonated using p-toluenesulfonyl chloride to obtain a sulfonyl ester compound.

Etherification: The sulfonyl ester compound undergoes etherification with 4-chloro-o-cresol to form an aromatic ether ester compound.

Ester Exchange: The aromatic ether ester compound is subjected to ester exchange with n-octanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing the optical loss of the raw materials .

Chemical Reactions Analysis

Octyl 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Octyl 2-(4-chloro-2-methylphenoxy)propanoate has several scientific research applications:

Agriculture: It is widely used as an insecticide to control pests in fields, orchards, and vegetable gardens.

Pharmacokinetics: The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) for pharmacokinetic studies.

Chemical Analysis: It is used in various chromatographic methods to separate and identify impurities in chemical samples.

Mechanism of Action

The mechanism of action of Octyl 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of nerve cells, leading to paralysis and eventual death of the pests. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

Comparison with Similar Compounds

Octyl 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other similar compounds such as:

2-(4-chloro-2-methylphenoxy)propanoic acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

4-chloro-o-cresol: Another related compound used in the etherification step of the synthesis.

Octanol: Used in the ester exchange step, it is a key reagent in the production of this compound.

The uniqueness of this compound lies in its specific application as an insecticide and its characteristic strawberry-like odor, which distinguishes it from other similar compounds .

Properties

IUPAC Name |

octyl 2-(4-chloro-2-methylphenoxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQMRXFSCXUHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)